BenchChemオンラインストアへようこそ!

Nitromemantine

Cerebral ischemia Stroke Neuroprotection

Procure Nitromemantine for research requiring targeted extrasynaptic NMDA receptor modulation. This memantine derivative offers dual allosteric action: open-channel block via its adamantane moiety and targeted NO/redox modulation through its nitro group. Unlike standard memantine, Nitromemantine selectively spares synaptic receptors, delivering superior neuroprotection in transient focal cerebral ischemia models and restoring synaptic density in transgenic Alzheimer's models. Its unique pharmacology cannot be replicated by simply increasing the memantine dose. Available in high-purity (≥98%) research-grade supply for preclinical studies.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
CAS No. 765890-91-3
Cat. No. B12746302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitromemantine
CAS765890-91-3
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC
InChIInChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3
InChIKeySENUTBBWBZZNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitromemantine (CAS 765890-91-3): A Dual-Action NMDA Receptor Antagonist Derived from Memantine for Neurodegenerative Research


Nitromemantine (developmental code name YQW-36) is a nitrate derivative of memantine, a low-affinity, voltage-dependent, uncompetitive antagonist of N-methyl-D-aspartate (NMDA)-type glutamate receptors. It was first developed in 2006 for the treatment of Alzheimer's disease. Unlike its parent compound, Nitromemantine possesses a dual allosteric mechanism of action: the adamantane moiety provides open-channel block, while the attached nitro group mediates targeted redox (NO) modulation of the NMDA receptor [1]. This structural modification confers improved selectivity for extrasynaptic over synaptic NMDA receptors and has been shown to be both well-tolerated and effective in preclinical models of cerebral ischemia and Alzheimer's disease [2].

Why Memantine Cannot Simply Be Substituted for Nitromemantine in Research Applications


While both memantine and Nitromemantine belong to the aminoadamantane class and act as uncompetitive NMDA receptor antagonists, their pharmacological profiles differ substantially due to the addition of a nitro group in Nitromemantine. This modification alters binding kinetics, selectivity for receptor subpopulations, and the ability to modulate redox-sensitive sites on the receptor [1]. Consequently, Nitromemantine exhibits enhanced neuroprotection in models of cerebral ischemia and synaptic restoration in Alzheimer's disease models compared to equimolar concentrations of memantine, which cannot be achieved by simply increasing the dose of memantine [2]. Direct substitution of memantine for Nitromemantine in experimental protocols would therefore confound results and fail to recapitulate the unique dual-action pharmacology of Nitromemantine.

Nitromemantine: Quantitative Differentiation from Memantine in Key Preclinical Models


Superior Reduction of Cerebral Infarct Volume Compared to Memantine

In a rat transient middle cerebral artery occlusion/reperfusion (tMCAO/R) model, NitroMemantine (YQW-036) significantly reduced infarct size compared to memantine, memantine-OH, and vehicle controls [1]. The protective effect of NitroMemantine was statistically superior to that of memantine.

Cerebral ischemia Stroke Neuroprotection

Reduced Blockade of Synaptic NMDA Receptor-Mediated EPSCs

Whole-cell patch-clamp recordings from hippocampal autapses revealed that 10 µM NitroMemantine (YQW-036) blocked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) to a lesser extent than an equimolar concentration of memantine [1]. Additionally, memantine exhibited use-dependent block (greater blockade with repeated stimulation), whereas NitroMemantine did not [1].

Synaptic transmission Electrophysiology NMDA receptor

Equivalent Channel Block with Enhanced Redox Modulation

Two-electrode voltage-clamp recordings from Xenopus oocytes expressing recombinant GluN1/GluN2A NMDA receptors showed that NitroMemantine YQW-036 (the compound with ethyl side chains) produced steady-state channel block approximately equivalent to that of memantine, while YQW-035 (with methyl side chains) exhibited less block [1]. This demonstrates that structural optimization (ethyl side chains) can compensate for the reduced channel affinity caused by nitro group addition, achieving similar channel blockade while adding redox-mediated modulation [1].

NMDA receptor Channel block Electrophysiology

Complete Restoration of Synapses in Alzheimer's Disease Mouse Model

In transgenic mouse models of Alzheimer's disease (overexpressing Aβ), chronic treatment with NitroMemantine restored the number of synapses to normal levels, whereas memantine offered only limited protection [1]. The study authors stated: 'memantine's ability to protect synapses is limited, but NitroMemantine brings the number of synapses all the way back to normal within a few months of treatment' [1].

Alzheimer's disease Synaptic plasticity Neuroprotection

Enhanced Neuroprotection Against Hypoxic-Ischemic Injury

In models of hypoxic-ischemic disease, NitroMemantine compounds were found to decrease disease severity in both newborn and adult animals to a greater extent than memantine [1]. Additionally, these compounds avoid systemic side effects of nitric oxide (NO) by targeting the NO group specifically to the NMDA receptor via the memantine moiety [1].

Hypoxia Ischemia Neuroprotection

Recommended Research Applications for Nitromemantine Based on Differentiating Evidence


Cerebral Ischemia and Stroke Models

Nitromemantine is indicated for use in rodent models of transient focal cerebral ischemia (e.g., tMCAO/R) where superior infarct reduction compared to memantine is required. Its dual mechanism of open-channel block and targeted NO delivery provides enhanced neuroprotection and is particularly suitable for studies investigating the role of extrasynaptic NMDA receptors in ischemic injury [1].

Alzheimer's Disease Synaptic Pathology Research

For investigations of Aβ-induced synaptic damage and repair mechanisms, Nitromemantine offers a critical advantage over memantine: the ability to restore synaptic density to normal levels in transgenic AD models. This makes it an essential tool for dissecting pathways of synaptic loss and recovery, as well as for preclinical validation of synapse-targeted therapeutic strategies [2].

Electrophysiological Studies of NMDA Receptor Subpopulations

Nitromemantine's reduced blockade of synaptic EPSCs relative to memantine, coupled with its preserved channel-blocking potency at extrasynaptic receptors, makes it a valuable pharmacological agent for isolating and studying the distinct functions of synaptic versus extrasynaptic NMDA receptor pools in neuronal networks [3].

Hypoxic-Ischemic Encephalopathy Models

In neonatal or adult models of hypoxic-ischemic brain injury, Nitromemantine provides superior protection compared to memantine while avoiding the systemic side effects associated with non-targeted NO donors. This application leverages the hypoxia-potentiated S-nitrosylation of NMDA receptors by Nitromemantine, offering a targeted approach to mitigate excitotoxic damage [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitromemantine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.